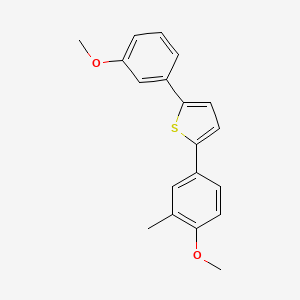
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene
描述
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene is a useful research compound. Its molecular formula is C19H18O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound features a thiophene ring substituted with methoxy and methyl groups on the phenyl rings, which may influence its biological activity through modulation of lipophilicity and electronic properties. The specific arrangement of these substituents is crucial for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms of action often involve mitochondrial pathways leading to caspase activation.
- Cholinesterase Inhibition : Given the structural similarities to known cholinesterase inhibitors, this compound may also exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially useful in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies have shown that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, including HEPG-2 (liver carcinoma) and SGC-7901 (gastric carcinoma). For instance, compounds similar to this compound demonstrated IC50 values ranging from 6.1 to 9.2 μM, indicating potent anticancer activity .
- Mechanism of Action : Research indicates that these compounds may induce apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases . This suggests a promising avenue for further development as anticancer agents.
Structure-Activity Relationship (SAR)
- Inhibition Studies : Compounds derived from thiophenes have been tested for their inhibitory effects on AChE and BChE. For example, related compounds showed IC50 values indicating effective inhibition comparable to standard drugs like galantamine .
- Molecular Docking : Computational studies have provided insights into the binding interactions between these thiophene derivatives and cholinesterases. The presence of methoxy groups appears to enhance binding affinity, suggesting a potential for developing selective inhibitors for therapeutic use in Alzheimer's disease .
Data Table: Biological Activity Summary
| Biological Activity | Target Enzyme/Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HEPG-2 | 6.1 - 9.2 | Apoptosis via mitochondrial pathway |
| Cholinesterase Inhibition | AChE | ~62.10 | Competitive inhibition |
| BChE | ~24.35 | Competitive inhibition |
属性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2S/c1-13-11-15(7-8-17(13)21-3)19-10-9-18(22-19)14-5-4-6-16(12-14)20-2/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZQUHZSYFHTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















